2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

CAS No.: 898778-03-5

Cat. No.: VC2303623

Molecular Formula: C17H15F3O

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898778-03-5 |

|---|---|

| Molecular Formula | C17H15F3O |

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H15F3O/c1-10-3-4-11(2)13(7-10)16(21)6-5-12-8-14(18)17(20)15(19)9-12/h3-4,7-9H,5-6H2,1-2H3 |

| Standard InChI Key | XQGKQTOAMSOAFF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Introduction

Chemical Properties

Structural Features

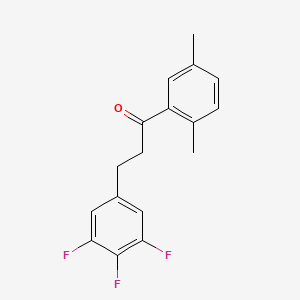

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is structurally related to propiophenone, featuring specific substitution patterns that define its chemical identity. The compound contains:

-

Dimethyl substitutions at the 2' and 5' positions of the phenyl ring

-

A trifluorophenyl group at the 3 position, with fluorine atoms at the 3, 4, and 5 positions

-

A ketone functional group connecting the two aromatic rings via a propyl chain

Physical Properties

The physical properties of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, both experimentally determined and theoretically predicted, are summarized in Table 1.

Table 1: Physical Properties of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅F₃O | Experimental |

| Molecular Weight | 292.29 g/mol | Calculated |

| Boiling Point | 385.6±42.0 °C | Predicted |

| Density | 1.201±0.06 g/cm³ | Predicted |

| Physical State | Solid | Inferred |

The trifluorophenyl group enhances the compound's lipophilicity, which could facilitate interactions with biological membranes and potentially influence its absorption, distribution, and metabolism in biological systems. This property is particularly important when considering potential therapeutic applications.

Chemical Identifiers

For systematic identification in chemical databases and literature, 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is associated with several standard identifiers, as listed in Table 2.

Table 2: Chemical Identifiers for 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Number | 898778-03-5 | |

| SMILES | O=C(C1=CC(C)=CC=C1C)CCC2=CC(F)=C(F)C(F)=C2 | |

| CBNumber | CB2430014 | |

| VCID | VC2303623 |

These identifiers enable researchers to unambiguously reference this compound across different chemical databases and information systems, facilitating scientific communication and data exchange.

| Supplier | Product Number | Purity | Package Size | Price (USD) | Update Date |

|---|---|---|---|---|---|

| Matrix Scientific | 110806 | 97% | 1g | $437 | 2021-12-16 |

| Rieke Metals | 6127-6100-28 | 97% | 1g | $467 | 2021-12-16 |

| Matrix Scientific | 110806 | 97% | 2g | $726 | 2021-12-16 |

| Rieke Metals | 6127-6100-28 | 97% | 2g | $875 | 2021-12-16 |

| American Custom Chemicals Corporation | HCH0031931 | 95.00% | 1g | $1006.58 | 2021-12-16 |

| Vulcanchem | VC2303623 | Not specified | Not specified | Not specified | 2023-08-16 |

| BLDpharm | Not specified | Not specified | Not specified | Not specified | 2024-01-01 |

The relatively high prices suggest that this compound is primarily produced for specialized research applications rather than large-scale industrial use. The market for this compound appears to be niche, catering to academic and pharmaceutical research laboratories.

Comparison with Related Compounds

To better understand the properties and potential applications of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, it is instructive to compare it with structurally related compounds. Table 4 presents a comparison with several related compounds identified in the literature.

Table 4: Comparison of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone with Related Compounds

This comparison illustrates how subtle variations in substitution patterns can lead to a diverse family of related compounds, each with potentially distinct chemical and biological properties. The position and nature of substituents (methyl, fluoro, bromo, methoxy, thiomethyl) significantly influence the physical and chemical behavior of these molecules.

Research Findings and Future Directions

Research on 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is limited, but studies on structural analogs suggest several potential areas for future investigation:

-

Biological Activity: The trifluorophenyl group enhances lipophilicity, which could facilitate interactions with biomolecules, influencing enzyme activities and metabolic pathways.

-

Structure-Activity Relationships: Systematic studies comparing the biological activities of compounds in Table 4 could provide valuable insights into the effects of substitution patterns on activity.

-

Synthetic Methodology: Development of efficient, scalable synthesis methods for this compound and its derivatives represents an opportunity for synthetic organic chemistry research.

-

Drug Discovery: Exploration of this compound and its derivatives as potential lead structures in medicinal chemistry programs, particularly in areas where fluorinated compounds have shown promise.

Future research might focus on elucidating specific mechanisms of action and potential therapeutic applications. The unique structural features of this compound, particularly the combination of dimethyl substitutions and the trifluorophenyl group, warrant further investigation in various scientific contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume